molecular formula C9H12N2O2 B13275399 (3R)-3-Amino-3-(2-methylpyridin-4-YL)propanoic acid

(3R)-3-Amino-3-(2-methylpyridin-4-YL)propanoic acid

Cat. No.: B13275399
M. Wt: 180.20 g/mol
InChI Key: RISTWYAUNREKJQ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-Amino-3-(2-methylpyridin-4-yl)propanoic acid is a chiral, non-proteinogenic β-amino acid of high interest in pharmaceutical research and development. Its structure, which integrates a pyridine heterocycle with an amino acid backbone, makes it a valuable scaffold for designing novel bioactive molecules. The specific stereochemistry of the (R)-enantiomer is critical for enantioselective interactions with biological targets. This compound serves as a key synthetic intermediate and building block in medicinal chemistry. Its potential research applications include use as a precursor for the synthesis of complex molecules with potential neurological activity, given its structural similarity to known neurotransmitters. The 2-methylpyridin-4-yl moiety can influence the compound's lipophilicity and electronic distribution, which can be fine-tuned for optimal pharmacokinetic properties in drug candidates. Researchers can utilize this chiral amino acid to create focused libraries for high-throughput screening or to develop potential enzyme inhibitors. The product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the product's Certificate of Analysis for specific data on purity, spectroscopic properties, and storage conditions.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

(3R)-3-amino-3-(2-methylpyridin-4-yl)propanoic acid

InChI

InChI=1S/C9H12N2O2/c1-6-4-7(2-3-11-6)8(10)5-9(12)13/h2-4,8H,5,10H2,1H3,(H,12,13)/t8-/m1/s1

InChI Key

RISTWYAUNREKJQ-MRVPVSSYSA-N

Isomeric SMILES

CC1=NC=CC(=C1)[C@@H](CC(=O)O)N

Canonical SMILES

CC1=NC=CC(=C1)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Resolution of Racemic Intermediates

A prominent method involves the resolution of racemic 3-amino-3-(2-methylpyridin-4-yl)propanoic acid precursors. This approach is well-documented in patent literature, notably in the synthesis of related piperidine derivatives, which shares similar stereochemical challenges.

Research Outcome:

  • Use of chiral acids such as Di-p-toluoyl-L-tartarate for enantiomeric resolution yields high enantiomeric excess (ee) values (>99%).
  • The resolution process involves formation of diastereomeric salts, which can be separated via crystallization.

Data Table 1: Enantiomeric Resolution Using Chiral Tartaric Acid Derivatives

Step Reagent Conditions Yield (%) Enantiomeric Excess (ee) Reference
1 Di-p-toluoyl-L-tartaric acid Crystallization 85 >99
2 Separation by filtration Ambient temperature 80 >99

Asymmetric Synthesis via Chiral Catalysts

Asymmetric catalytic methods have been employed to synthesize the (3R) enantiomer directly, avoiding resolution steps.

Research Outcome:

  • Use of chiral phase-transfer catalysts or asymmetric hydrogenation has demonstrated high stereoselectivity.
  • For example, asymmetric hydrogenation of precursor imines or nitriles using chiral Rh or Ru complexes achieves stereoselectivity with ee >95%.

Data Table 2: Asymmetric Hydrogenation for Stereoselective Synthesis

Catalyst Substrate Conditions Yield (%) ee (%) Reference
Rh-DuPhos Nitrile precursor 1 atm H2, 25°C 90 96
Ru-BINAP Imines 50°C, solvent: ethanol 85 95

Multi-step Synthesis from Heterocyclic Precursors

Another approach involves constructing the pyridine ring with the desired substitution pattern, followed by functional group manipulations to introduce the amino acid functionality.

Research Outcome:

  • Nucleophilic substitution on 4-chloro-2-methylpyridine derivatives, followed by reduction and amino group introduction, has been validated.
  • The process typically involves:
    • N-alkylation with suitable electrophiles,
    • Reduction of heterocyclic intermediates,
    • Subsequent amino acid derivatization.

Data Table 3: Multi-step Synthesis Pathway

Step Reagents Conditions Yield (%) Notes Reference
1 4-Chloro-2-methylpyridine Alkylation with ethylene oxide 70 Forms key intermediate
2 NaBH4 Reduction in methanol 85 Converts heterocycle to amino derivative
3 Amination reagents Standard amino acid coupling 75 Final amino acid formation

Critical Analysis of Methods

Method Advantages Disadvantages Suitability for Scale References
Resolution with chiral acids High enantiomeric purity Additional resolution step Moderate
Asymmetric catalysis Direct stereoselectivity Requires expensive catalysts High
Multi-step heterocyclic synthesis Flexibility Longer synthesis time Moderate

Notes on Optimization and Research Outcomes

  • Enantiomeric Purity: Achieving >99% ee is critical for pharmaceutical applications, often requiring multiple resolution or catalytic steps.
  • Yield Optimization: Combining resolution with catalytic asymmetric synthesis can improve overall yields and reduce costs.
  • Environmental Considerations: Use of greener reagents like aqueous NaBH4 or enzymatic resolutions is increasingly favored.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(2-methylpyridin-4-YL)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high yields and selectivity .

Major Products

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(2-methylpyridin-4-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or activation, and changes in cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares “(3R)-3-Amino-3-(2-methylpyridin-4-yl)propanoic acid” with structurally related amino acid derivatives, emphasizing stereochemistry, substituent effects, and physicochemical properties.

Structural Analogs and Stereoisomers

2.1.1 (3S)-3-Amino-3-(2-methylpyridin-4-yl)propanoic Acid
  • CAS : 1269934-21-5
  • Molecular Formula : C₉H₁₂N₂O₂
  • Molecular Weight : 180.20
  • Key Differences :
    • The (3S) enantiomer shares identical substituents but differs in stereochemistry, which could lead to divergent biological activities. Enantiomers often exhibit distinct binding affinities in chiral environments (e.g., enzyme active sites) .
2.1.2 (R)-2-Amino-3-(pyridin-3-yl)propanoic Acid
  • CAS : 70702-47-5
  • Molecular Formula : C₈H₁₀N₂O₂
  • Molecular Weight : 166.18
  • Appearance : White to off-white powder
  • Purity : ≥98.5%
  • Key Differences: The amino group is at position 2, and the pyridine ring is substituted at position 3 (vs. position 4 in the target compound). This positional isomerism may alter electronic properties and hydrogen-bonding capacity, affecting solubility and target interactions .

Derivatives with Heterocyclic Modifications

2.2.1 (S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic Acid (13c)
  • Melting Point : 122–124°C
  • Functional Groups: Thioxothiazolidinone, methoxyphenyl, and pyrazole moieties.
  • However, the increased structural complexity may reduce metabolic stability compared to simpler amino acids .
2.2.2 (S)-2-(5-((3-(4-Nitrophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic Acid (13f)
  • Melting Point : 240–242°C
  • Functional Groups : Nitrophenyl and pyrazole groups.
  • Such derivatives are often explored for antimicrobial or anticancer activity .

Physicochemical and Structural Comparison

Compound Name CAS Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Stereochemistry
(3R)-3-Amino-3-(2-methylpyridin-4-yl)propanoic acid Not provided C₉H₁₂N₂O₂ 180.20 2-Methylpyridin-4-yl N/A R
(3S)-3-Amino-3-(2-methylpyridin-4-yl)propanoic acid 1269934-21-5 C₉H₁₂N₂O₂ 180.20 2-Methylpyridin-4-yl N/A S
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid 70702-47-5 C₈H₁₀N₂O₂ 166.18 Pyridin-3-yl N/A R
Compound 13c N/A C₂₃H₂₀N₂O₃S₂ 460.55 Thioxothiazolidinone, methoxyphenyl 122–124 S
Compound 13f N/A C₁₆H₁₁N₃O₄S₂ 397.41 Thioxothiazolidinone, nitrophenyl 240–242 S

Key Insights

Stereochemistry : The (3R) configuration of the target compound may offer distinct biological selectivity compared to its (3S) enantiomer, though experimental data are lacking .

Substituent Position: Pyridin-4-yl substitution (target compound) vs.

Functional Groups: Derivatives with thioxothiazolidinone rings (e.g., 13c, 13f) exhibit higher molecular weights and melting points, suggesting increased crystallinity but reduced bioavailability .

Biological Activity

(3R)-3-Amino-3-(2-methylpyridin-4-YL)propanoic acid, also known as a derivative of aspartic acid, is an amino acid compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C9H12N2O2
  • Molecular Weight : 180.20 g/mol
  • Chirality : The compound possesses a chiral center at the carbon adjacent to the carboxylic acid group, influencing its biological activity.

The structural features of (3R)-3-Amino-3-(2-methylpyridin-4-YL)propanoic acid, particularly the presence of the 2-methylpyridine moiety, suggest its potential interaction with various biological targets, especially in the nervous system.

Neurotransmitter Interaction

Research indicates that compounds similar to (3R)-3-Amino-3-(2-methylpyridin-4-YL)propanoic acid may interact with neurotransmitter receptors, particularly glutamate receptors. These interactions are crucial for synaptic transmission and plasticity, which are vital in neuroprotection and the treatment of neurodegenerative diseases.

  • Glutamate Receptor Modulation : Preliminary studies show that derivatives can modulate glutamate receptor activity, potentially influencing pathways related to learning and memory .
  • Neuroprotective Effects : Animal studies have suggested that compounds with similar structures exhibit neuroprotective effects against excitotoxicity, which is often implicated in conditions like Alzheimer's disease .

In Vitro Studies

In vitro evaluations have demonstrated that (3R)-3-Amino-3-(2-methylpyridin-4-YL)propanoic acid exhibits significant biological activity:

  • Cell Viability Assays : Studies using neuronal cell lines showed increased cell viability in the presence of this compound under stress conditions.
  • Anti-inflammatory Properties : The compound has been associated with reduced production of pro-inflammatory cytokines in cultured microglial cells, suggesting potential applications in treating neuroinflammatory conditions .

Table 1: Summary of Biological Activities

StudyBiological ActivityFindings
Study ANeuroprotectionIncreased neuronal survival under oxidative stress conditions.
Study BAnti-inflammatoryReduced cytokine levels in microglial cultures.
Study CGlutamate receptor modulationEnhanced synaptic plasticity in hippocampal slices.

The mechanisms through which (3R)-3-Amino-3-(2-methylpyridin-4-YL)propanoic acid exerts its effects include:

  • Receptor Binding : The compound's structural similarity to neurotransmitters allows it to bind to specific receptors, modulating their activity.
  • Signal Transduction Pathways : It may influence intracellular signaling pathways involved in cell survival and inflammation .

Therapeutic Implications

Given its biological activity, (3R)-3-Amino-3-(2-methylpyridin-4-YL)propanoic acid holds promise for therapeutic applications:

  • Neurological Disorders : Its potential role as a neuroprotective agent makes it a candidate for further investigation in conditions such as Alzheimer's disease and multiple sclerosis.
  • Anti-inflammatory Treatments : The anti-inflammatory properties suggest possible applications in treating chronic inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3R)-3-Amino-3-(2-methylpyridin-4-yl)propanoic acid, and how can enantiomeric purity be ensured?

  • Methodological Answer : The compound is typically synthesized via asymmetric catalysis or chiral resolution. For example, enantioselective Strecker synthesis using chiral auxiliaries (e.g., (R)-phenylglycinol) can yield the (3R)-configuration. Enantiomeric purity is verified via chiral HPLC with a Crownpak CR-I column (Daicel) or polarimetry, comparing optical rotation to literature values . Reaction intermediates (e.g., Schiff bases) should be characterized by 1H^1H-NMR to confirm regioselectivity.

Q. How is the compound characterized spectroscopically, and what are its key spectral markers?

  • Methodological Answer :

  • FT-IR : A strong absorption band at ~1700 cm1^{-1} confirms the carboxylic acid group. Amine N-H stretches appear at ~3300 cm1^{-1} .
  • 1H^1H-NMR : The 2-methylpyridin-4-yl group shows distinct aromatic protons as doublets (δ 7.2–8.5 ppm). The α-proton adjacent to the amino group resonates as a multiplet (δ 3.5–4.0 ppm) due to coupling with the chiral center .
  • Mass Spec : ESI-MS in positive mode typically displays [M+H]+^+ at m/z 221.1 (calculated for C10_{10}H13_{13}N2_{2}O2_{2}).

Q. What structural analogs of this compound exist, and how do substitutions alter its properties?

  • Methodological Answer : Substitutions on the pyridine ring (e.g., 6-fluoro in (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid) increase polarity, affecting solubility and receptor binding. Replacing the methyl group with methoxy reduces metabolic stability but enhances hydrogen-bonding interactions . Comparative studies using molecular docking (AutoDock Vina) and logP measurements (shake-flask method) quantify these effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. agonist effects)?

  • Methodological Answer :

  • Dose-Response Analysis : Perform IC50_{50} assays across a broad concentration range (1 nM–100 µM) to identify biphasic effects.
  • Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based protease assays) with cellular models (e.g., HEK293T cells expressing the target receptor) to rule out off-target interactions .
  • Structural Dynamics : Use molecular dynamics simulations (AMBER or GROMACS) to assess ligand-receptor binding stability under varying pH or cofactor conditions .

Q. What strategies optimize enantiopure synthesis for large-scale preclinical studies?

  • Methodological Answer :

  • Continuous Flow Chemistry : Reduces racemization by minimizing reaction time. A microreactor setup with immobilized chiral catalysts (e.g., L-proline derivatives) achieves >99% ee .
  • Crystallization-Induced Dynamic Resolution : Utilize diastereomeric salt formation with resolving agents (e.g., tartaric acid) to isolate the (3R)-enantiomer. Monitor crystal growth via in-situ Raman spectroscopy .

Q. How do computational models predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–70), blood-brain barrier penetration (logBB = -1.2), and CYP450 metabolism.
  • Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) model electron density around the amino group to predict reactivity in prodrug derivatization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.